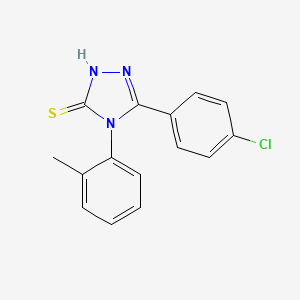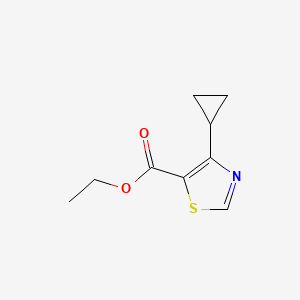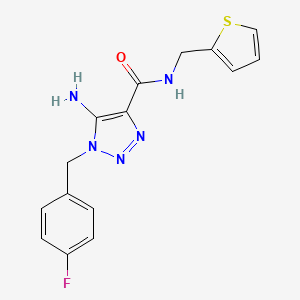
5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms . This compound is not widely studied, and there is limited information available about it .
Synthesis Analysis
The synthesis of similar triazole compounds involves the reaction of the appropriate phenyl derivatives . The structures of the synthesized compounds are usually verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction and other techniques . These techniques provide information about the orientation of the phenyl rings and other structural details .Chemical Reactions Analysis
The chemical reactions involving similar triazole compounds have been studied, particularly their antileishmanial and antimalarial activities . These studies involve evaluating the compounds against clinical isolates of Leishmania and Plasmodium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the density, boiling point, vapor pressure, and other properties have been reported .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that derivatives of 5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. Compounds synthesized from this chemical structure have been shown to inhibit bacterial and fungal growth effectively. This is attributed to the unique molecular framework of the triazole-thiol derivatives, which interacts with microbial cell components, leading to the inhibition of growth (Purohit et al., 2011). Similarly, another study highlighted the synthesis of novel derivatives that showed promising antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, underscoring the potential of these compounds in developing new antimicrobial agents (Plech et al., 2011).
Enzyme Inhibition
Some studies have focused on the enzyme inhibition capabilities of 5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives, particularly against enzymes like lipase and α-glucosidase. These enzymes are involved in critical metabolic pathways, and their inhibition can be exploited in the treatment of diseases such as obesity and diabetes. For instance, derivatives synthesized for enzyme inhibition studies showed significant anti-lipase and anti-α-glucosidase activities, suggesting their utility in therapeutic applications targeting metabolic disorders (Bekircan et al., 2015).
Antioxidant Properties
The structural motif of 5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been linked to antioxidant properties. Antioxidants are crucial for protecting biological systems against oxidative stress, and compounds with these properties are sought after for their potential health benefits and in the development of protective agents against oxidative damage. Research into the crystal and molecular structures of certain derivatives has shed light on their ability to function as antioxidants, providing a foundation for further exploration in this area (Karayel et al., 2015).
Corrosion Inhibition
Additionally, the chemical structure of this compound has been investigated for its role in corrosion inhibition. The presence of the triazole ring and thiol group in the molecule has been shown to enhance the protection of metals against corrosion, particularly in acidic media. This application is crucial in industrial settings where metal preservation is important. For example, a study on the inhibition efficiency of similar compounds on zinc corrosion highlighted the potential of these molecules as effective corrosion inhibitors in acidic environments, supported by quantum chemical calculations (Gece & Bilgiç, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-4-2-3-5-13(10)19-14(17-18-15(19)20)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPIQEVEGSJCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814067.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2814070.png)
![ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2814071.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)
![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2814076.png)

![5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2814079.png)

![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814082.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2814083.png)
![Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2814085.png)
![2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2814088.png)
![1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2814089.png)